molecular formula C14H20O B12712160 Bornelone, (3Z,5Z)- CAS No. 93752-01-3

Bornelone, (3Z,5Z)-

Cat. No.: B12712160
CAS No.: 93752-01-3
M. Wt: 204.31 g/mol
InChI Key: WDMFHQNUSVLQMS-WXIIKRRVSA-N
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Description

Bornelone, (3Z,5Z)- is a compound with the molecular formula C14H20O and a molecular weight of 204.308. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is known for its unique stereochemistry, having two defined stereocenters and two E/Z centers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bornelone, (3Z,5Z)- typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of 3-penten-2-one with 3,3-dimethylbicyclo[2.2.1]hept-2-ylidene. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of Bornelone, (3Z,5Z)- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Bornelone, (3Z,5Z)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Bornelone, (3Z,5Z)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bornelone, (3Z,5Z)- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Bornelone, (3Z,5Z)- can be compared with other similar compounds such as:

The uniqueness of Bornelone, (3Z,5Z)- lies in its specific stereochemistry and the resulting properties, making it valuable for certain applications where other compounds may not be as effective .

Properties

CAS No.

93752-01-3

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(Z,5Z)-5-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene]pent-3-en-2-one

InChI

InChI=1S/C14H20O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-6,11-12H,7-9H2,1-3H3/b5-4-,13-6-/t11-,12+/m0/s1

InChI Key

WDMFHQNUSVLQMS-WXIIKRRVSA-N

Isomeric SMILES

CC(=O)/C=C\C=C/1\[C@H]2CC[C@H](C2)C1(C)C

Canonical SMILES

CC(=O)C=CC=C1C2CCC(C2)C1(C)C

Origin of Product

United States

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